molecular formula C16H13BrClF6N3O2 B11071336 N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Cat. No.: B11071336
M. Wt: 508.6 g/mol
InChI Key: JHCRHFSHLKYDFE-UHFFFAOYSA-N
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Description

N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a complex organic compound characterized by its unique structural features, including a pyrazole ring, halogenated benzyl groups, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base.

    Trifluoromethylation: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure selective substitution.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups, using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The halogen atoms in the compound can be substituted through nucleophilic substitution reactions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new medications.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl groups could impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of halogen atoms and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-bromo-1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide stands out due to the presence of multiple trifluoromethyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13BrClF6N3O2

Molecular Weight

508.6 g/mol

IUPAC Name

N-[4-bromo-1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C16H13BrClF6N3O2/c1-8-12(17)13(26-27(8)7-9-2-4-10(18)5-3-9)25-11(28)6-14(29,15(19,20)21)16(22,23)24/h2-5,29H,6-7H2,1H3,(H,25,26,28)

InChI Key

JHCRHFSHLKYDFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Br

Origin of Product

United States

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